Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Overview
Description
Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a fused ring system combining thiophene and benzene rings, which imparts distinct electronic and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno3,2-bbenzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine, followed by cyclization and oxidation steps . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of thieno3,2-bbenzothiophene-2-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Thieno3,2-bbenzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thieno3,2-bbenzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
Thieno3,2-bbenzothiophene-2-carboxylic acid can be compared with other similar compounds such as:
Thieno[2,3-b]thiophene: Another fused thiophene derivative with different electronic properties.
Benzo[b]thiophene-2-carboxylic acid: A structurally similar compound with distinct reactivity and applications.
Thieno[3,2-b]thiophene: Known for its use in organic electronics and materials science.
Uniqueness: Thieno3,2-bbenzothiophene-2-carboxylic acid stands out due to its specific ring fusion pattern, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .
Properties
IUPAC Name |
thieno[3,2-b][1]benzothiole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMXTNQVXZTBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952719 | |
Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30376-45-5 | |
Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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